Cas no 128364-91-0 (3-(2-Aminoethylamino)propylamine)

3-(2-Aminoethylamino)propylamine structure
128364-91-0 structure
Product Name:3-(2-Aminoethylamino)propylamine
CAS No:128364-91-0
MF:C5H15N3
MW:117.192700624466
CID:91638
PubChem ID:26091
Update Time:2025-04-18

3-(2-Aminoethylamino)propylamine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminoethylamino)propylamine
    • N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
    • N-(2-Aminoethyl)-N-(3-aminopropyl)amine
    • N3-AMINE
    • 3-(2-Amonoethylamino)propylamine
    • N1-(2-AMINOETHYL)PROPANE-1,3-DIAMINE
    • N-(2-AMINOETHYL)TRIMETHYLENE DIAMINE
    • 128364-91-0
    • DTSDBGVDESRKKD-UHFFFAOYSA-
    • FT-0629633
    • Q27259493
    • N-(2-aminoethyl)propane-1,3-diamine
    • 1,3-Propanediamine, N1-(2-aminoethyl)-
    • DTXSID9065522
    • 1,6-DIAMINO-3-AZAHEXANE
    • 3-(AMINOPROPYL)ETHYLENEDIAMINE
    • 1,3-Propanediamine, N-(2-aminoethyl)-
    • CS-0077151
    • A927710
    • SCHEMBL15722
    • N-(3-Aminopropyl)ethylenediamine
    • N'-(2-aminoethyl)propane-1,3-diamine
    • EC 236-882-0
    • 4EOW03IX8S
    • AKOS006223904
    • N-(2-aminoethyl)-1,3-propane diamine
    • 3-azahexane-1,6-diamine
    • N-(3-AMINOPROPYL)-1,2-DIAMINOETHANE
    • EN300-370547
    • 3-((2-AMINOETHYL)AMINO)PROPYLAMINE
    • EINECS 236-882-0
    • CHEMBL1213267
    • N-(2-Aminoethyl)-1,3-propanediamine, 97%
    • InChI=1/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
    • 1,2-Propanediamine,N2-(2-aminoethyl)-
    • UNII-4EOW03IX8S
    • 1,4,8-triazaoctane
    • NS00004167
    • N3 AMINE
    • 13531-52-7
    • MFCD00008211
    • (2-aminoethyl)(3-aminopropyl)amine
    • W-110347
    • Inchi: 1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
    • InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
    • SMILES: N(CCN)CCCN

Computed Properties

  • Exact Mass: 117.12700
  • Monoisotopic Mass: 117.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 5
  • Complexity: 38.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.7
  • Topological Polar Surface Area: 64.1A^2

Experimental Properties

  • Color/Form: A colorless liquid with an amine like odor
  • Density: 0.928 g/mL at 25 °C(lit.)
  • Melting Point: 10 °C
  • Boiling Point: 221 °C
  • Flash Point: 205 °F
  • Refractive Index: n20/D 1.4815(lit.)
  • PSA: 64.07000
  • LogP: 0.67340
  • Solubility: Soluble in water

3-(2-Aminoethylamino)propylamine Security Information

  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S28-S45-S36/37/39
  • Hazardous Material Identification: C
  • Packing Group:III
  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III

3-(2-Aminoethylamino)propylamine Production Method

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